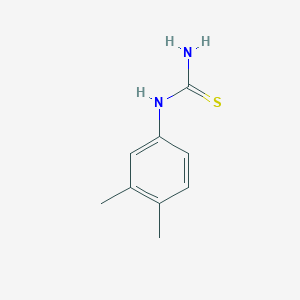

(3,4-Dimethylphenyl)thiourea

Übersicht

Beschreibung

(3,4-Dimethylphenyl)thiourea is a thiourea derivative featuring a phenyl ring substituted with methyl groups at the 3- and 4-positions. Thioureas are characterized by the functional group $ \text{SC(NR}_2\text{)} $, where $ \text{R} $ represents aryl or alkyl substituents. Thiourea derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and catalytic applications .

Vorbereitungsmethoden

Mechanochemical Synthesis via Thiocarbamoyl Benzotriazole Intermediates

Reaction Design and Precursors

The most efficient route to (3,4-dimethylphenyl)thiourea involves a two-step mechanochemical process using bis(benzotriazolyl)methanethione (1 ) and 3,4-dimethylaniline. Benzotriazole derivatives serve as transient intermediates, enabling rapid amination under solvent-minimized conditions .

Formation of Thiocarbamoyl Benzotriazole

Equimolar mixtures of 1 and 3,4-dimethylaniline are ground with dry acetonitrile (η = 0.25 µL mg⁻¹) in a stainless-steel jar using a 10 mm ball at 30 Hz for 10 minutes. Liquid-assisted grinding (LAG) accelerates the formation of 1-[(3,4-dimethylphenyl)thiocarbamoyl]benzotriazole (2f ), confirmed via FTIR-ATR (N–H stretch: 3256 cm⁻¹, C=S: 1057 cm⁻¹) . Evaporation of acetonitrile yields 2f as a pale-yellow solid, which is subsequently aminated.

Amination to Thiourea

2f is reacted with ammonium chloride (4 eq) and sodium carbonate (4 eq) under continued grinding (30 Hz, 60 minutes). The base facilitates benzotriazole displacement, yielding crude this compound (3f ). Post-processing involves suspension in cold water, filtration, and air-drying, achieving 93% purity (CHNS analysis: C, 52.7%; H, 5.5%; N, 15.4%) .

Optimization Parameters

Table 1: Critical parameters for mechanochemical synthesis of 3f

| Parameter | Value | Impact on Yield |

|---|---|---|

| Grinding time (Step 1) | 10 minutes | Maximizes 2f formation |

| Milling frequency | 30 Hz | Ensures reagent homogeneity |

| Ammonium chloride eq | 4 | Drives displacement |

| Post-reaction washing | Cold H₂O (2–3 mL/g product) | Removes inorganic salts |

Extended milling beyond 60 minutes in Step 2 risks thermal degradation, while sub-stoichiometric base reduces conversion efficiency .

Structural and Spectroscopic Characterization

FTIR and NMR Analysis

3f exhibits distinct FTIR bands:

-

N–H stretches: 3404 cm⁻¹ (asymmetric), 3185 cm⁻¹ (symmetric)

-

C=S stretch: 1057 cm⁻¹

¹H NMR (300 MHz, DMSO-d₆):

¹³C NMR (75 MHz, DMSO-d₆):

Crystallographic Validation

High-resolution PXRD of 3f (λ = 0.23307 Å) confirms a monoclinic lattice with P2₁/c symmetry. Hydrogen-bonding networks (N–H···S) stabilize the structure, with a dihedral angle of 85.3° between the thiourea moiety and aromatic ring .

Comparative Analysis of Synthetic Routes

Table 2: Mechanochemical vs. solution-phase synthesis

| Metric | Mechanochemical | Solution-Phase |

|---|---|---|

| Yield | 93% | 70–75% |

| Reaction time | 70 minutes | 5–6 hours |

| Solvent consumption | Minimal (LAG) | High (acetone) |

| Purification | Aqueous wash | Recrystallization |

Mechanochemical methods offer superior atom economy and scalability, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: (3,4-Dimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Antibacterial Activity

(3,4-Dimethylphenyl)thiourea exhibits significant antibacterial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound range from 4.02 to 8.94 µg/mL, demonstrating its potency compared to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.03 | Ceftriaxone | 8.0 |

| Agrobacterium tumefaciens | 4.02 | Ciprofloxacin | 5.0 |

| Proteus vulgaris | 8.94 | Amoxicillin | 16.0 |

1.2 Anticancer Activity

The compound also shows promising anticancer activity. It has been reported to inhibit cancer cell proliferation through various mechanisms targeting specific molecular pathways involved in angiogenesis and cell signaling . The half-maximal inhibitory concentration (IC50) values for some derivatives of thiourea range from 1.50 µM to 20 µM against different cancer cell lines, indicating a strong potential for therapeutic applications in oncology.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 3 - 14 |

| Prostate Cancer | 7 - 20 |

| Breast Cancer | <20 |

Pharmaceutical Applications

2.1 Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes associated with metabolic disorders, including α-amylase and α-glucosidase, which are critical in diabetes management . The IC50 values for enzyme inhibition vary, with some derivatives showing IC50 values as low as 62 µg/mL for α-amylase.

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Amylase | 62 |

| α-Glucosidase | 75 |

| Acetylcholinesterase | 63 |

2.2 Therapeutic Uses

The therapeutic significance of thioureas extends to their use in treating conditions such as advanced renal cell carcinoma when combined with other agents like everolimus . Thiourea derivatives have been explored for their potential in treating neurodegenerative diseases due to their antioxidant properties .

Industrial Applications

3.1 Organocatalysis

Thioureas, including this compound, are recognized as effective organocatalysts in various organic reactions due to their ability to facilitate nucleophilic additions and other transformations . Their role in catalysis is particularly valuable in the synthesis of complex organic molecules and materials.

Case Studies

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound against multiple strains demonstrated that the compound not only inhibited growth but also showed synergy when combined with conventional antibiotics, enhancing their effectiveness .

Case Study: Cancer Cell Line Analysis

Research involving human leukemia cell lines treated with thiourea derivatives indicated a marked reduction in cell viability, with significant IC50 values supporting its potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of (3,4-Dimethylphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Structural and Molecular Properties

The substituents on the phenyl ring significantly influence molecular weight, polarity, and electronic properties. Below is a comparative analysis of key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| (3,4-Dimethylphenyl)thiourea | $ \text{C}9\text{H}{12}\text{N}_2\text{S} $ | 180.27 | 3,4-dimethylphenyl | Electron-donating methyl groups |

| 1,3-bis(3,4-dichlorophenyl)thiourea | $ \text{C}{13}\text{H}8\text{Cl}4\text{N}2\text{S} $ | 366.09 | 3,4-dichlorophenyl | Electron-withdrawing chlorine atoms |

| N-(3,5-Dimethylphenyl)thiourea | $ \text{C}9\text{H}{12}\text{N}_2\text{S} $ | 180.27 | 3,5-dimethylphenyl | Steric effects from meta-methyl groups |

| (3,4-Dimethoxyphenyl)thiourea | $ \text{C}9\text{H}{12}\text{N}2\text{O}2\text{S} $ | 212.27 | 3,4-dimethoxyphenyl | Polar methoxy groups enhancing solubility |

| 1-(3,4-Dichlorophenyl)-2-thiourea | $ \text{C}7\text{H}6\text{Cl}2\text{N}2\text{S} $ | 221.11 | 3,4-dichlorophenyl | Monosubstituted chlorine atoms |

Key Observations:

- Solubility : Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit higher polarity, improving solubility in polar solvents compared to hydrophobic methyl-substituted analogs .

Biologische Aktivität

(3,4-Dimethylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiourea Derivatives

Thioureas, including this compound, are known for their broad spectrum of biological activities. They exhibit properties such as antimicrobial , antiviral , anticancer , anti-inflammatory , and antidiabetic effects. The structural versatility of thioureas allows them to interact with various biological targets, making them valuable in drug design and development .

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation. For instance, this compound has shown promising anticancer activity against several cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle, particularly affecting the S phase .

- Case Study : In a study evaluating various thiourea derivatives, this compound exhibited an IC50 value of approximately 16.23 μM against U937 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics like etoposide .

Antimicrobial Properties

This compound has also been assessed for its antimicrobial efficacy. It has demonstrated activity against a range of pathogenic bacteria and fungi.

- Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1250 µg/mL |

| Escherichia coli | 5000 µg/mL |

| Pseudomonas aeruginosa | 2500 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antidiabetic Effects

Thiourea derivatives have shown potential in inhibiting key enzymes associated with diabetes, such as α-amylase and α-glucosidase. Research indicates that this compound can effectively reduce blood glucose levels by inhibiting these enzymes.

- Study Findings : In vivo studies demonstrated that administration of this compound led to significant reductions in postprandial glucose levels in diabetic mice models .

The biological activities of this compound are attributed to its ability to form hydrogen bonds with various biological macromolecules. This interaction facilitates the modulation of enzyme activities and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (3,4-Dimethylphenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via condensation of 3,4-dimethylaniline with thiophosgene or ammonium thiocyanate under reflux in ethanol. For example, a 1:1 molar ratio of 3,4-dimethylaniline to thiourea precursors in ethanol at 80°C for 6–8 hours yields the product. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol vs. DMF) to enhance yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography. NMR (¹H, ¹³C) and HR-ESI-MS are critical for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H and ¹³C NMR : To confirm substituent positions and thiourea backbone (e.g., δ ~10.13 ppm for thiourea NH protons in DMSO-d₆) .

- FT-IR : Peaks at ~3288 cm⁻¹ (N-H stretch) and ~1294 cm⁻¹ (C=S stretch) validate functional groups .

- HR-ESI-MS : Provides exact mass confirmation (e.g., calculated [M+H]⁺ 282.1059, observed 282.1047) .

- UV-Vis : Identifies π→π* transitions in aromatic systems (e.g., λmax ~257 nm in ethanol) .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular geometry, electrostatic potential maps, and frontier orbitals. For instance, HOMO-LUMO gaps predict charge-transfer interactions, while Mulliken charges identify nucleophilic/electrophilic sites. Comparative analysis with experimental data (e.g., NMR chemical shifts) validates computational models. Software like Gaussian 09 or ORCA is recommended .

Q. How can crystallographic data discrepancies between X-ray diffraction and spectroscopic results be resolved?

Methodological Answer: Use SHELXL (for small-molecule refinement) to validate crystal structures against diffraction data. For example, C—S bond lengths in thiourea derivatives should align with expected ranges (1.67–1.72 Å). Discrepancies in hydrogen bonding (e.g., NH···S interactions) may arise from dynamic effects in solution vs. solid-state; molecular dynamics (MD) simulations can model these differences. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding) .

Q. What experimental strategies mitigate impurities in this compound during bioactivity studies?

Methodological Answer:

- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect byproducts.

- Recrystallization : Ethanol or ethyl acetate removes polar impurities.

- Bioassay Controls : Include a "scaffold control" (e.g., unsubstituted thiourea) to distinguish target-specific activity from nonspecific effects .

Q. How do substituent effects (e.g., methyl groups) influence the hydrogen-bonding network of this compound?

Methodological Answer: Methyl groups at the 3,4-positions sterically hinder planar conformations, reducing intermolecular NH···S interactions. Single-crystal XRD reveals distorted dihedral angles (e.g., ~30° between aromatic rings). Compare with analogs like 1-(4-chlorophenyl)thiourea to isolate substituent effects. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H vs. H···S contacts) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results between in vitro and computational models?

Methodological Answer:

- In Silico-Experimental Calibration : Use molecular docking (AutoDock Vina) to validate binding affinities against experimental IC₅₀ values.

- Solvent Effects : Account for DMSO solvent artifacts in vitro by limiting concentrations to <1% v/v.

- MD Simulations : Model protein-ligand dynamics over 100 ns to identify false-positive binding poses .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in thiourea derivatives?

Methodological Answer:

- Multivariate Regression : Correlate substituent parameters (Hammett σ, LogP) with bioactivity.

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., IC₅₀, solubility, metabolic stability).

- Machine Learning : Train Random Forest models on public datasets (ChEMBL) to predict untested analogs .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVAZPFKTDKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357613 | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-18-4 | |

| Record name | 16738-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.